molecular formula C16H24N2O4S B2562822 1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396677-76-1

1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2562822
CAS No.: 1396677-76-1
M. Wt: 340.44
InChI Key: PBPHEIMTDKBCFL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Elucidation

Research on the metabolic pathways of novel antidepressants has shown the involvement of cytochrome P450 enzymes in the oxidative metabolism of compounds structurally related to "1-Cyclopropyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol". These studies provide insights into the metabolic transformations these compounds undergo, including oxidation and sulfoxide formation, which are crucial for understanding their pharmacokinetics and interactions within biological systems (Hvenegaard et al., 2012).

Crystal Structure and Molecular Analysis

Investigations into the crystal structure and molecular properties of novel piperazine derivatives have been conducted to understand their conformational preferences and intermolecular interactions. Such studies, including Hirshfeld surface analysis and density functional theory (DFT) calculations, are vital for drug design and development, providing a foundation for the rational design of compounds with enhanced therapeutic efficacy (Kumara et al., 2017).

Synthetic Methodologies

The development of efficient synthetic methodologies for compounds containing the piperazine motif, as found in "this compound", has been a focus of chemical research. These studies aim to optimize reaction conditions and explore new synthetic routes, enhancing the accessibility of such compounds for further pharmacological evaluation. The synthesis of related compounds has been optimized to achieve high yields and purity, which is critical for their use in medicinal chemistry and drug discovery efforts (Wang Jin-peng, 2013).

Biological Evaluation

Extensive research has been carried out to evaluate the biological activity of piperazine derivatives, including their potential as anticancer and antituberculosis agents. These studies contribute to the identification of novel therapeutic agents, showcasing the relevance of compounds structurally related to "this compound" in the search for new treatments for various diseases (Mallikarjuna et al., 2014).

Properties

IUPAC Name

1-cyclopropyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-14-4-6-15(7-5-14)23(20,21)18-10-8-17(9-11-18)12-16(19)13-2-3-13/h4-7,13,16,19H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPHEIMTDKBCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.